molecular formula C9H6Cl2N2S B2998977 N-(3,4-Dichlorophenyl)thiazol-2-amine CAS No. 859473-05-5

N-(3,4-Dichlorophenyl)thiazol-2-amine

Cat. No.: B2998977
CAS No.: 859473-05-5
M. Wt: 245.12
InChI Key: ASPLOBWGHZSGOJ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with a thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)thiazol-2-amine: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(4-Chlorophenyl)thiazol-2-amine: Lacks one chlorine atom compared to N-(3,4-Dichlorophenyl)thiazol-2-amine.

    N-(3,4-Dimethylphenyl)thiazol-2-amine: Substituted with methyl groups instead of chlorine atoms.

Uniqueness

This compound is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPLOBWGHZSGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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